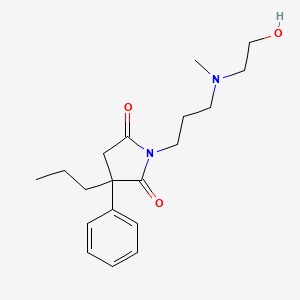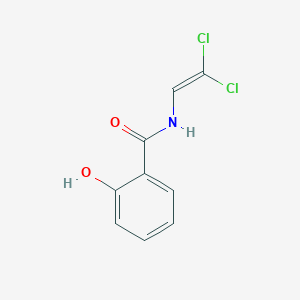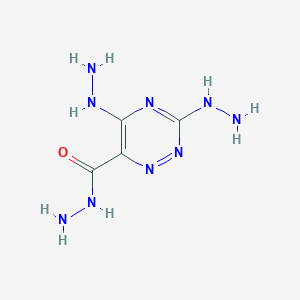
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide is a nitrogen-rich compound known for its potential applications in various scientific fields. This compound is characterized by its high nitrogen content, making it a valuable candidate for energetic materials and other specialized applications.
Méthodes De Préparation
The synthesis of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine precursors. One common method includes the cyclization of hydrazine with cyanuric chloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are being explored to enhance production efficiency.
Analyse Des Réactions Chimiques
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazine groups are replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is being investigated for use in the production of high-energy materials, such as explosives and propellants, due to its energetic properties[][3].
Mécanisme D'action
The mechanism of action of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
Comparaison Avec Des Composés Similaires
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide can be compared with other nitrogen-rich compounds such as:
1,3,5-Triazine derivatives: These compounds share a similar triazine core but differ in their substituent groups, leading to variations in their chemical and physical properties.
Tetrazine derivatives: These compounds have a higher nitrogen content and are often used in similar applications, such as energetic materials and biochemical research.
The uniqueness of this compound lies in its specific combination of hydrazine and triazine functionalities, which confer distinct reactivity and stability characteristics .
Propriétés
Numéro CAS |
31234-47-6 |
|---|---|
Formule moléculaire |
C4H9N9O |
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
3,5-dihydrazinyl-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H9N9O/c5-9-2-1(3(14)10-6)12-13-4(8-2)11-7/h5-7H2,(H,10,14)(H2,8,9,11,13) |
Clé InChI |
PUZVQZHWPNOSEL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=N1)NN)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
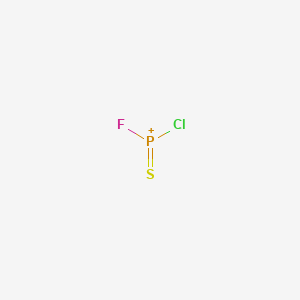
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
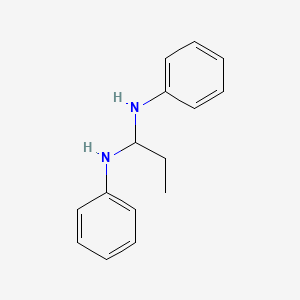
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)


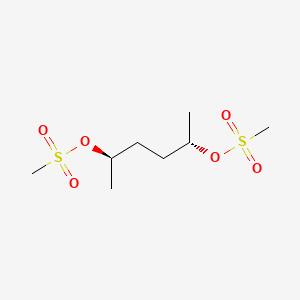
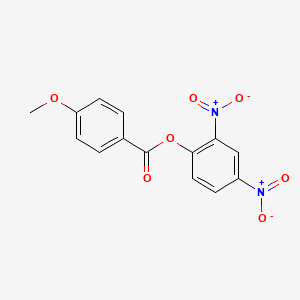

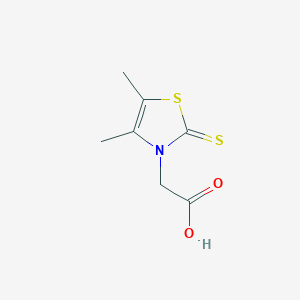
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
